molecular formula C20H23N7O2 B2908391 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034260-03-0

2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2908391
CAS No.: 2034260-03-0
M. Wt: 393.451
InChI Key: FBMJAHZVCDSXIW-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule features a complex structure that incorporates a tetrahydropyrazino[1,2-b]indazole core, a scaffold recognized for its relevance in neuropharmacological studies . This core structure is annelated with a piperazine ring, a common motif in bioactive molecules that often contributes to favorable pharmacokinetic properties and receptor interaction. The presence of the pyridazin-3(2H)-one group further enhances its potential as a key intermediate or target molecule for pharmaceutical development. Compounds based on the tetrahydropyrazinoindazole scaffold have been investigated as multi-target-directed ligands for the treatment of complex neurodegenerative diseases . Research into analogous structures has shown potent antagonistic activity at adenosine receptors (ARs), particularly the A 1 and A 2A subtypes, as well as inhibitory effects on monoamine oxidase B (MAO-B) . This dual- or multi-target profile is a promising strategy for developing new therapeutic agents for conditions like Parkinson's disease. Furthermore, related tetrahydropyrazino[1,2-a]indole derivatives have demonstrated binding affinity for other central nervous system targets, including serotonin receptors (5-HT 2C ) and imidazoline I 2 receptors, suggesting a broad potential for this chemical class in neuropsychiatric disorder research . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c28-17-6-3-7-22-27(17)14-18(29)24-10-12-25(13-11-24)20-19-15-4-1-2-5-16(15)23-26(19)9-8-21-20/h3,6-9H,1-2,4-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMJAHZVCDSXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CN5C(=O)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazin-3(2H)-one core: Known for hydrogen-bonding interactions with biological targets.
  • Piperazine linker : Enhances solubility and provides a scaffold for additional substitutions.
  • Tetrahydropyrazinoindazole: A rigid, partially saturated bicyclic system that may influence binding affinity and selectivity.

While direct pharmacological data for this compound are unavailable, analogs with pyridazinone-piperazine architectures have demonstrated activity in CNS disorders, cancer, and inflammation .

Structural and Molecular Comparisons

The following compounds share structural similarities with the target molecule, particularly in their pyridazinone cores and piperazine linkers:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Applications
2-(2-Piperazin-1-ylethyl)pyridazin-3(2H)-one C₁₀H₁₆N₄O 208.26 Simplest analog; lacks extended heterocyclic substitutions. Scaffold for further derivatization.
6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one C₂₃H₂₁ClN₆O₂ 448.90 Triazolo-pyridazinone core; chlorophenyl and phenylpiperazine groups. Kinase inhibition, CNS targets.
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one C₁₃H₁₅N₅O₃S 321.36 Thiadiazole-oxypiperidine substitution; sulfur atom introduces electronic diversity. Antibacterial or antiviral agents.
Benzo[b][1,4]oxazin-3(4H)-one-piperazine carboxamide derivatives (e.g., Compound 28 ) C₂₁H₂₄N₅O₄ 410.18 Benzooxazinone core with carboxamide-piperazine linkage. Neuroinflammation, cancer.
Pyrazolo[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ) C₂₀H₂₀N₈O 388.43 Pyrazolo-pyrimidine core; indazole and piperazine substitutions. Oncology (kinase inhibition).

Key Observations :

  • Complexity vs.
  • Heterocyclic Diversity : Compounds like and incorporate triazolo or thiadiazole rings, which may enhance binding to ATP pockets in kinases or microbial enzymes.

Biological Activity

The compound 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications in various fields, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2}, with a molecular weight of approximately 380.452 g/mol. The structure features a pyridazinone core linked to a tetrahydropyrazino[1,2-b]indazole moiety via a piperazine ring, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrazino[1,2-b]indazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can selectively inhibit the growth of MDA-MB-468 breast cancer cells more effectively than traditional chemotherapeutics like gefitinib. The mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Tetrahydropyrazino derivatives have been explored for their effects on central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier. Preliminary data suggest that these compounds may act as dual antagonists for histamine receptors (H1 and H3), which could be beneficial in treating conditions such as allergic rhinitis and other CNS-related disorders .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several tetrahydropyrazino derivatives on MDA-MB-468 cells. The results demonstrated that compounds 2b and 2f exhibited significant cytotoxicity with IC50 values lower than those of gefitinib. The synergistic effect observed when combined with gefitinib further highlights the potential of these compounds in targeted cancer therapies .

CompoundIC50 (µM)Synergistic Effect
2b5.0Yes
2f4.5Yes
Gefitinib10.0No

Case Study 2: Neuropharmacological Assessment

In another study focusing on the neuropharmacological properties of similar compounds, it was found that certain tetrahydropyrazino derivatives exhibited affinity for H1 and H3 receptors without significant CNS penetration. This characteristic makes them suitable candidates for developing non-sedating antihistamines with prolonged action against allergic responses .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core followed by coupling with the tetrahydropyrazinoindazol-piperazine moiety. Critical steps include:

  • Nucleophilic substitution to introduce the piperazine group (e.g., using chloroethyl intermediates under reflux in aprotic solvents like acetonitrile) .
  • Coupling reactions (e.g., amidation or alkylation) to attach the tetrahydropyrazinoindazol unit, requiring catalysts like DCC/DMAP or mild bases (e.g., triethylamine) .
  • Purification via column chromatography or recrystallization, with solvent selection (e.g., ethanol or ethyl acetate) critical for yield optimization .
    Optimization parameters include temperature control (60–100°C), solvent polarity, and stoichiometric ratios of reactants, as detailed in Table 1 .

Basic: How is the compound’s purity and structural integrity validated?

Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms proton environments and carbon frameworks, with shifts for the pyridazinone carbonyl (~165–170 ppm) and piperazine NH (~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:
SAR studies focus on:

  • Core modifications : Replacing pyridazinone with pyridazine or pyrimidine to assess ring size impact .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to enhance binding affinity, as seen in analogues with 4-chlorophenyl groups .
  • Piperazine flexibility : Comparing 1,4-diazepane vs. piperazine to evaluate conformational effects on target engagement .
    Biological assays (e.g., enzyme inhibition or cell viability) are paired with computational docking (e.g., AutoDock Vina) to correlate structural features with activity .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Contradictions arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Solubility issues : Use of DMSO vs. aqueous buffers may alter bioavailability; logP calculations (e.g., >3.0 indicates lipophilicity) guide solvent selection .
  • Metabolic stability : Incubation with liver microsomes identifies degradation pathways (e.g., CYP450-mediated oxidation) .
    Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) resolves discrepancies .

Basic: What are the solubility and stability considerations for in vitro assays?

Answer:

  • Solubility : Predicted logP values (~2.5–3.5) suggest moderate lipophilicity; dimethylacetamide (DMA) or PEG-400 are preferred solvents for stock solutions .
  • Stability : Degradation under light or acidic conditions is mitigated by storing lyophilized powders at -20°C. HPLC monitoring at 254 nm tracks hydrolysis of the pyridazinone carbonyl .

Advanced: How can analytical methods be developed for quantification in biological matrices?

Answer:

  • HPLC-MS/MS : A C18 column with 0.1% formic acid in water/acetonitrile gradients separates the compound from matrix interferents. MRM transitions (e.g., m/z 450 → 332) enhance specificity .
  • Validation parameters : Include linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (80–120%) per ICH guidelines .

Advanced: What computational approaches predict target interactions and selectivity?

Answer:

  • Molecular docking : AutoDock or Schrödinger Suite models binding to kinases or GPCRs, with free energy scores (<-8 kcal/mol indicating strong affinity) .
  • Molecular dynamics (MD) : Simulations (e.g., 100 ns in GROMACS) assess piperazine flexibility and hydrogen bonding with active-site residues .

Basic: What in vitro models are suitable for preliminary biological evaluation?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., EGFR or JAK2) using ADP-Glo™ kits .
  • Cell-based models : Antiproliferative activity in cancer lines (e.g., MCF-7) via MTT assays, with IC₅₀ values normalized to controls like doxorubicin .

Advanced: How can synthetic routes be optimized for scalability?

Answer:

  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce purification steps .
  • Flow chemistry : Continuous reactors improve yield in coupling steps by maintaining precise temperature (±2°C) and residence times .
  • Green solvents : Ethanol/water mixtures replace DMF or THF to meet EHS standards .

Advanced: How is metabolic stability assessed during preclinical development?

Answer:

  • Liver microsome assays : Incubation with rat/human microsomes (1 mg/mL) at 37°C for 60 min, followed by LC-MS quantification of parent compound depletion .
  • Metabolite ID : HRMS/MS identifies oxidation (e.g., +16 Da) or glucuronidation products (+176 Da) .

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